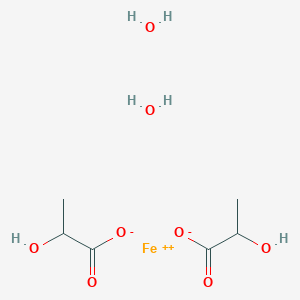Ferrous lactate dihydrate
CAS No.: 1654003-97-0
Cat. No.: VC17070063
Molecular Formula: C6H14FeO8
Molecular Weight: 270.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1654003-97-0 |
|---|---|
| Molecular Formula | C6H14FeO8 |
| Molecular Weight | 270.02 g/mol |
| IUPAC Name | 2-hydroxypropanoate;iron(2+);dihydrate |
| Standard InChI | InChI=1S/2C3H6O3.Fe.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 |
| Standard InChI Key | HBBOMTPSSVKNES-UHFFFAOYSA-L |
| Canonical SMILES | CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Fe+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ferrous lactate dihydrate consists of two lactate anions chelating a central iron(II) cation, with two water molecules completing the coordination sphere. The lactate ligands adopt a bidentate binding mode through their carboxylate and α-hydroxyl groups, forming a six-membered metallocyclic structure. This configuration enhances stability against oxidation compared to inorganic iron salts like ferrous sulfate .
Table 1: Fundamental Physicochemical Properties
X-ray diffraction studies reveal a monoclinic crystal system with space group P2/c, featuring hydrogen-bonded water molecules that stabilize the lattice structure . The dihydrate form demonstrates superior shelf life compared to anhydrous variants due to reduced oxidative degradation kinetics .
Synthesis and Industrial Production
Conventional Manufacturing Methods
Historical synthesis routes employed double decomposition reactions:
-
Calcium Lactate Route:
While effective, this method introduces sulfate contaminants requiring extensive purification . -
Direct Acid-Metal Reaction:
Iron filings react with lactic acid under controlled pH (4.0–4.5) and temperature (45–70°C) conditions .
Advanced Synthetic Protocols
The CN104876816A patent discloses an innovative approach using ferrous carbonate:
Key advantages include:
-
Elimination of chloride/sulfate byproducts
-
85% yield through mother liquor recycling
Table 2: Comparative Synthesis Metrics
| Parameter | Calcium Lactate Route | Direct Reaction | Carbonate Method |
|---|---|---|---|
| Purity (%) | 98.2 | 97.5 | 99.1 |
| Byproduct | CaSO | H | CO |
| Reaction Time (h) | 5.5 | 6.0 | 3.2 |
| Scalability | Moderate | High | High |
Pharmaceutical and Nutritional Applications
Iron Fortification Dynamics
The compound’s high bioavailability (1.8× relative to ferrous sulfate) stems from:
-
Enhanced intestinal absorption via divalent metal transporter 1 (DMT1)
-
Lactate-mediated protection against iron precipitation in alkaline duodenum
Table 3: FDA Regulatory Status (21 CFR)
| Application | Regulation | Permitted Level |
|---|---|---|
| Infant Formula | 184.1311 | 0.4–1.2 mg Fe/100 kcal |
| Dietary Supplements | 582.5311 | GMP |
| Color Additive | 73.165 | ≤0.25% |
Stability Considerations
Formulation challenges are addressed through:
-
pH optimization (<4.5 prevents Fe → Fe conversion)
-
Chelating agents (ascorbate, EDTA) in neutral matrices
-
Microencapsulation techniques (spray-dried liposomes)
Analytical Characterization Techniques
Hydration Analysis
Near-infrared reflectance spectroscopy (NIRS) with fiber-optic probes enables non-destructive water content determination:
Spectroscopic Fingerprinting
-
FT-IR: Strong bands at 1580 cm (asymmetric COO) and 1415 cm (symmetric COO)
-
Mössbauer: Quadrupole splitting ΔE = 2.8 mm/s confirms Fe oxidation state
Future Research Directions
-
Development of polymorph-controlled crystallization processes
-
Investigation of gut microbiome interactions during iron absorption
-
Nanoformulations for targeted iron delivery systems
-
Life cycle analysis of industrial synthesis routes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume